8-Chloro-6-hydroxyoctanoic acid is a chlorinated fatty acid derivative known for its potential applications in pharmaceutical synthesis, particularly in the production of α-lipoic acid, a compound with significant biological activity. This compound is classified as an alkyl hydroxy acid and is notable for its chiral nature, which allows for the synthesis of both enantiomers.
8-Chloro-6-hydroxyoctanoic acid can be obtained through various synthetic routes, primarily involving the hydrolysis of racemic alkyl esters. It falls under the category of halogenated fatty acids, characterized by the presence of a chlorine atom and a hydroxyl group on an octanoic acid backbone. Its structural formula is C8H15ClO2, and it has been studied for its role in synthesizing biologically active compounds.
The synthesis of 8-chloro-6-hydroxyoctanoic acid can be achieved through several methods:
The enzymatic resolution process is particularly noteworthy due to its efficiency and ability to produce enantiomerically pure compounds without significant racemization. This method utilizes specific biocatalysts that enhance selectivity during the synthesis process.
The molecular structure of 8-chloro-6-hydroxyoctanoic acid features:
The compound participates in various chemical reactions, primarily involving:
For instance, when treated with thionyl chloride in the presence of pyridine, 8-chloro-6-hydroxyoctanoic acid can be converted into 6,8-dichlorooctanoic acid with good yields .
The mechanism by which 8-chloro-6-hydroxyoctanoic acid exerts its effects mainly relates to its role as a precursor in synthesizing α-lipoic acid. This compound acts as an antioxidant and plays a crucial role in mitochondrial energy metabolism. The conversion process involves:
Relevant data indicates that the compound's reactivity can be exploited in synthetic organic chemistry to develop more complex molecules.
Chemoenzymatic routes combine chemical steps with enzymatic catalysis to achieve high enantioselectivity under mild conditions. A landmark approach utilizes keto reductase HGD-1 for asymmetric reduction, achieving exceptional conversion rates exceeding 95% and yielding 92% of ethyl 6-hydroxy-8-chlorooctanoate under optimized conditions. This process employs a coenzyme recycling system with glucose dehydrogenase (GDH) and nicotinamide adenine dinucleotide phosphate (NADPH), maintaining strict control over critical parameters:
This methodology significantly outperforms older chemical reductions (like NaBH₄) by providing near-perfect enantioselectivity essential for synthesizing biologically active (R)-α-lipoic acid. The process exemplifies a viable green technology for industrial-scale production, minimizing hazardous reagents and waste streams while offering excellent stereochemical control [2] [5].
Table 1: Optimized Parameters for Chemoenzymatic Synthesis of Ethyl 6-Hydroxy-8-chlorooctanoate
Parameter | Optimal Value | Impact on Reaction |
---|---|---|
Temperature | 25-30 °C | Maximizes enzyme activity/stability |
pH | 6.5-7.5 | Maintains enzyme conformation |
Substrate Concentration | 50 g/L | Balances conversion & enzyme inhibition |
HGD-1 Loading | 3 g/L | Drives reduction kinetics |
GDH Loading | 4 g/L | Ensures efficient cofactor recycling |
NADPH Loading | 0.05 g/L | Minimizes cost while sustaining rate |
Reaction Time | 4 hours | Achieves >95% conversion |
Directed evolution and protein engineering have revolutionized keto reductases (KREDs) for synthesizing chiral alcohols with exceptional optical purity. Wild-type enzymes often show insufficient activity or selectivity toward bulky ε-keto esters like ethyl 8-chloro-6-oxooctanoate (ECOO). Screening identified carbonyl reductase Cat with inherent R-selectivity but modest activity (15% yield). Subsequent semi-rational design involving molecular dynamics simulations and site-saturation mutagenesis yielded the triple mutant CatS126A/R129Q/V194A. This variant achieved remarkable improvements:
Parallel efforts focused on the natural ε-keto ester reductase CpAR2 from Candida parapsilosis. The double mutant CpAR2S131Y/Q252I demonstrated co-evolution of activity and thermostability:
These engineered enzymes enable the highly efficient production of (R)-8-chloro-6-hydroxyoctanoate – the required enantiomer for biologically active (R)-α-lipoic acid. Industrial implementation utilizes whole-cell biocatalysts expressing these engineered KREDs coupled with GDH for NADPH regeneration, enabling economical high-concentration substrate processing [5] [7].
Table 2: Engineered Keto Reductases for (R)-8-Chloro-6-hydroxyoctanoate Synthesis
Enzyme | Mutations | Activity (U/mg) | ee (%) | Thermal Stability (T50, °C) | Space-Time Yield (g·L⁻¹·d⁻¹) |
---|---|---|---|---|---|
Cat (Wild-type) | None | Low | >99 (R) | Baseline | Not Reported |
Cat (Engineered) | S126A/R129Q/V194A | High | >98.5 (R) | Improved vs. WT | 566 |
CpAR2 (Wild-type) | None | 120 | >99 (R) | Baseline | ~390 (Previous reports) |
CpAR2 (Engineered) | S131Y/Q252I | 214 | >99 (R) | +2.3°C | 530 |
SSCRL (Engineered) | V137A/L135I | High | 98.0 (R) | Not Reported | 391 |
Traditional chemical synthesis relies on Lewis acid-mediated reactions and functional group manipulations, often suffering from lower stereoselectivity and harsher conditions compared to enzymatic routes. A core strategy involves the AlCl₃-catalyzed Friedel-Crafts type acylation of ethylene with ethyl 6-chloro-6-oxohexanoate. This step forms ethyl 6-oxo-8-chlorooctanoate (ECOO), the immediate precursor for reduction. Critical process optimizations include:
A major challenge lies in the hydrolysis step following the ethylene addition. Conventional batch hydrolysis risks overheating and decomposition. An innovative solution employs continuous circulation cooling: the reaction mixture/water blend is pumped through a graphite condenser and cycled back to the hydrolysis vessel. This method ensures temperature control (<30°C), reduces reaction time significantly, and improves yield and purity of ECOO [8]. Subsequent chemical reduction of the keto group in ECOO (e.g., using NaBH₄) typically yields the racemic 8-chloro-6-hydroxyoctanoic acid derivative, necessitating resolution for enantiopure lipoic acid synthesis – a significant disadvantage versus direct enzymatic asymmetric reduction. Yields for purely chemical routes to the hydroxy compound generally range between 50-70%, lower than optimized biocatalytic processes [4] [8].
Sulfonate esters of 8-chloro-6-hydroxyoctanoic acid serve as activated intermediates enabling nucleophilic displacement for dithiolane ring formation in lipoic acid synthesis. Patents describe synthesizing enantiomerically pure (+)- and (-)-8-chloro-6-sulfonyloxyoctanoic acids (Formula I) and their alkyl esters (Formula II) starting from the corresponding resolved 8-chloro-6-hydroxyoctanoic acid enantiomers (Formula VI). Key reaction steps involve:
The resulting sulfonate esters (e.g., mesylates or tosylates) possess significantly enhanced leaving group ability compared to the hydroxyl group. This allows efficient conversion to 6,8-dichlorooctanoic acid esters (Formula III) via reaction with chloride sources (e.g., LiCl, NaCl), or more crucially, facilitates intramolecular thioacylation using sulfur nucleophiles to construct the enantiopure 1,2-dithiolane ring characteristic of α-lipoic acid (Formula IV) and dihydrolipoic acid (Formula V). While offering a pathway to enantiopure lipoic acids, this route is inherently longer than direct enzymatic approaches and depends on efficient prior resolution of the hydroxy acid precursor, impacting overall efficiency [4].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9